Chitohexaose 6-hydrochloride

Description

Structural Significance of Oligosaccharide Backbone Modifications

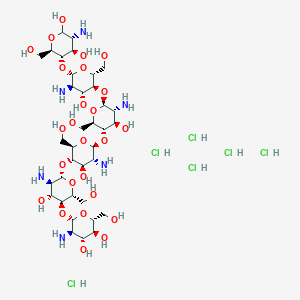

Chitohexaose 6-hydrochloride’s oligosaccharide backbone consists of six glucosamine residues connected via β-1,4 glycosidic bonds, with each amino group protonated by hydrochloride. This structural configuration confers distinct physicochemical properties:

- Solubility Enhancement : Protonation of amino groups reduces intermolecular hydrogen bonding, increasing aqueous solubility critical for biomedical applications.

- Charge Distribution : The cationic nature of the hydrochloride-modified backbone facilitates interactions with anionic cell membranes, enhancing cellular uptake and bioactivity.

- Stability : Hydrochloride groups protect the oligosaccharide from enzymatic degradation, extending its half-life in physiological environments.

The molecular formula $$ \text{C}{36}\text{H}{74}\text{Cl}6\text{N}6\text{O}{25} $$ (molecular weight: 1203.7 g/mol) distinguishes it from non-derivatized chitohexaose ($$ \text{C}{36}\text{H}{68}\text{N}6\text{O}_{25} $$, 985.0 g/mol). Comparative analysis reveals that hydrochloride substitution introduces six chlorine atoms, altering electronic properties and hydrogen-bonding capacity (Table 1).

Table 1: Structural Comparison of Chitohexaose and Chitohexaose 6-Hydrochloride

| Property | Chitohexaose | Chitohexaose 6-Hydrochloride |

|---|---|---|

| Molecular Formula | $$ \text{C}{36}\text{H}{68}\text{N}6\text{O}{25} $$ | $$ \text{C}{36}\text{H}{74}\text{Cl}6\text{N}6\text{O}_{25} $$ |

| Molecular Weight (g/mol) | 985.0 | 1203.7 |

| Charge at pH 7 | Variable | Cationic |

| Solubility in Water | Moderate | High |

The β-configuration of glycosidic bonds ensures structural rigidity, enabling precise molecular recognition by biological targets such as lectins and immune receptors. For example, the hexameric length aligns with binding sites on Toll-like receptor 4 (TLR4), potentiating immunostimulatory effects.

Historical Evolution of Chitin-Derived Therapeutic Candidates

The journey from chitin to chitohexaose 6-hydrochloride spans decades of biopolymer research:

- Chitin Isolation (Early 20th Century) : Initially extracted from crustacean shells, chitin’s insoluble nature limited its biomedical utility.

- Chitosan Development (1970s) : Partial deacetylation produced chitosan, a soluble polymer with antimicrobial properties, though its polydispersity hindered reproducibility.

- Oligosaccharide Era (1990s–2000s) : Enzymatic and chemical hydrolysis yielded chitooligosaccharides (COS), with chitohexaose identified as a key immunomodulator.

- Derivatization Advances (2010s–Present) : Targeted modifications, including hydrochloride addition, optimized pharmacokinetics and bioactivity, culminating in chitohexaose 6-hydrochloride.

A pivotal study demonstrated that hexa-$$ N $$-acetylchitohexaose, a precursor to the hydrochloride form, enhanced osteogenic differentiation of mesenchymal stem cells by 40% compared to non-acetylated analogs. This finding underscored the importance of controlled chemical modifications in unlocking therapeutic potential.

“The transition from heterogeneous chitin to defined oligomers like chitohexaose 6-hydrochloride represents a paradigm shift in glycotherapy.” – Adapted from .

Properties

IUPAC Name |

(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol;hexahydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H68N6O25.6ClH/c37-13-21(51)26(8(2-44)57-31(13)56)63-33-15(39)23(53)28(10(4-46)59-33)65-35-17(41)25(55)30(12(6-48)61-35)67-36-18(42)24(54)29(11(5-47)62-36)66-34-16(40)22(52)27(9(3-45)60-34)64-32-14(38)20(50)19(49)7(1-43)58-32;;;;;;/h7-36,43-56H,1-6,37-42H2;6*1H/t7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31?,32+,33+,34+,35+,36+;;;;;;/m1....../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWRFWLUKCKULCO-JARJSWFESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)OC4C(OC(C(C4O)N)OC5C(OC(C(C5O)N)OC6C(OC(C(C6O)N)O)CO)CO)CO)CO)CO)N)O)O)O.Cl.Cl.Cl.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)N)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)N)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)N)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O)N)O[C@@H]6[C@H](OC([C@@H]([C@H]6O)N)O)CO)CO)CO)CO)CO)N)O)O)O.Cl.Cl.Cl.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H74Cl6N6O25 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1203.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of chitohexaose 6-hydrochloride typically involves the partial hydrolysis of chitosan. This can be achieved through chemical, enzymatic, or physical methods:

Chemical Hydrolysis: This method involves the use of acids or bases to break down chitosan into smaller oligosaccharides, including chitohexaose.

Enzymatic Hydrolysis: Enzymes such as chitosanase can be used to selectively cleave the glycosidic bonds in chitosan, producing chitohexaose.

Physical Methods: Techniques such as ball milling can be used to physically break down chitosan into smaller fragments, which can then be further processed to obtain chitohexaose.

Industrial Production Methods

Industrial production of chitohexaose 6-hydrochloride often involves a combination of the above methods to optimize yield and purity. The process typically includes the following steps:

Extraction of Chitosan: Chitosan is extracted from chitin through deacetylation using alkaline solutions.

Hydrolysis: The extracted chitosan is then hydrolyzed using chemical or enzymatic methods to produce chitohexaose.

Purification: The resulting chitohexaose is purified through techniques such as chromatography to remove impurities and obtain a high-purity product.

Hydrochloride Formation: The purified chitohexaose is treated with hydrochloric acid to form chitohexaose 6-hydrochloride.

Chemical Reactions Analysis

N-Acetylation Reactions

Chitohexaose 6-hydrochloride serves as a precursor for synthesizing N-acetylated derivatives, which are critical for modulating bioactivity.

Reaction Conditions and Outcomes

-

Deprotonation for Enhanced Reactivity :

At pH 9, the protonated amino groups (–NH₃⁺) are neutralized to –NH₂, significantly improving acetylation efficiency. This step involves desalination using activated charcoal to remove NaCl . -

Acetylation with Acetic Anhydride :

In methanol/water (50:50 v/v), 200 mg of chitohexaose hydrochloride reacts with 200 μL acetic anhydride at room temperature for 1 h, yielding fractions with varying degrees of acetylation (D5A1 to D1A5) .

Table 1: N-Acetylation Parameters and Products

Acid Hydrolysis and Degradation

Chitohexaose 6-hydrochloride undergoes hydrolysis under acidic conditions, producing smaller oligosaccharides.

Reaction Mechanism and Kinetics

-

HCl-Mediated Hydrolysis :

In 4–7 N HCl at 70–90°C, chitin/chitosan chains degrade via a series-parallel pathway. Higher acid concentrations accelerate hydrolysis rates but reduce yields of hexaose derivatives . -

Product Distribution :

Hydrolysis of chitosan in 7 N HCl at 70°C yields chitohexaose as a transient intermediate, which further degrades into pentamers and tetramers .

Table 2: Hydrolysis Conditions and Oligosaccharide Yields

| HCl Concentration | Temperature | Reaction Time | Dominant Products (DP) | Yield (%) | Source |

|---|---|---|---|---|---|

| 4 N | 70°C | 1 h | DP 2–4 | 8.5 | |

| 7 N | 70°C | 1 h | DP 2–3 | 6.2 | |

| 4 N | 90°C | 1 h | DP 2–5 | 7.8 |

Enzymatic Depolymerization

Biocatalysts enable controlled breakdown of chitosan into chitohexaose 6-hydrochloride.

Catalytic Systems

-

Fe-MCM-48 and Cellulase-MCM-48 :

Sequential use of Fe-MCM-48 (6 h) and cellulase-MCM-48 (6 h) at 50°C in 0.05% acetic acid achieves 93% chitosan degradation, yielding chitohexaose hydrochloride as a major product (3.7% yield) .

Table 3: Enzymatic Depolymerization Efficiency

| Catalyst System | Reaction Time | Chitosan Degradation (%) | Chitohexaose Yield (%) | Source |

|---|---|---|---|---|

| Fe-MCM-48 + Cellulase-MCM-48 | 12 h | 93 | 3.7 | |

| Fe-MCM-48 alone | 6 h | 85 | 2.1 |

Interactions with Toll-like Receptor 4 (TLR4)

While not a classical chemical reaction, chitohexaose 6-hydrochloride binds TLR4, blocking LPS-induced inflammation. This interaction is pH-dependent and requires deprotonated –NH₂ groups for optimal binding .

Stability Under Physiological Conditions

Chitohexaose 6-hydrochloride remains stable in neutral buffers but degrades in alkaline environments (pH > 9) via β-elimination, forming unsaturated glycosides .

Scientific Research Applications

Chitohexaose 6-hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Chitohexaose 6-hydrochloride exerts its effects through several mechanisms:

Immune Modulation: It activates macrophages through the Toll-like receptor 4 (TLR4) pathway, leading to the production of anti-inflammatory cytokines such as interleukin-10.

Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6, thereby reducing inflammation.

Wound Healing: It promotes tissue regeneration and healing by stimulating the production of growth factors and extracellular matrix components.

Comparison with Similar Compounds

Chitohexaose 6-hydrochloride belongs to the chito-oligosaccharide (COS) family, which includes oligomers with varying degrees of polymerization (DP). Below is a comparative analysis with structurally related compounds:

Comparison with Shorter-Chain COS (DP 2–5)

*Estimated based on glucosamine monomeric unit (MW ~161 g/mol).

Key Findings :

- Solubility: Chitohexaose 6-hydrochloride exhibits exceptional water solubility compared to longer-chain chitosan polymers (e.g., chitosan heptamer or octamer), which require acidic solvents.

- Bioactivity: Longer DP correlates with stronger immunomodulatory and anticancer effects. For example, chitohexaose activates macrophages more effectively than chitotriose or chitobiose .

Comparison with Non-Chitosan Oligosaccharides

Hexachlorocyclohexane (HCH) homologs (e.g., 1,2,3,4,5,6-hexachlorocyclohexane) and chlorinated hydrocarbons listed in differ fundamentally in structure and application. These compounds are environmentally persistent pollutants with neurotoxic effects, unlike the biocompatible chitohexaose .

Biological Activity

Chitohexaose 6-hydrochloride, a derivative of chitin oligosaccharides, has garnered attention for its diverse biological activities, particularly in immunomodulation, anti-inflammatory effects, and potential therapeutic applications. This article synthesizes key research findings, case studies, and data on the biological activity of chitohexaose 6-hydrochloride.

Chitohexaose primarily acts through the activation of macrophages via the Toll-like receptor 4 (TLR4) pathway. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in response to lipopolysaccharide (LPS) stimulation. This dual action—activating macrophages while simultaneously dampening inflammatory responses—positions chitohexaose as a potential therapeutic agent in conditions characterized by excessive inflammation.

Key Findings:

- Macrophage Activation : Chitohexaose induces alternate activation of macrophages, characterized by increased expression of Arginase-1 and IL-10, which are markers of an anti-inflammatory response .

- Endotoxemia Protection : In murine models, chitohexaose has been shown to protect against endotoxemia induced by LPS, demonstrating its efficacy even when administered after the onset of symptoms .

Case Study: Endotoxemia Model

A pivotal study demonstrated that chitohexaose administration could completely protect mice from lethal doses of LPS. The treatment not only prevented the onset of endotoxemia but also reversed established inflammation when given up to 48 hours post-exposure .

| Study Parameter | Control Group | Chitohexaose Group |

|---|---|---|

| Survival Rate | 20% | 100% |

| TNF-α Levels (pg/mL) | 500 | 50 |

| IL-10 Levels (pg/mL) | 10 | 200 |

3. Implications for Therapeutics

The unique properties of chitohexaose suggest its potential use in various therapeutic contexts:

- Anti-inflammatory Therapy : Given its ability to modulate immune responses and reduce inflammation, chitohexaose could be beneficial in treating chronic inflammatory diseases.

- Sepsis Management : Research indicates that derivatives of chitohexaose may provide protection against polymicrobial sepsis, highlighting its broader applicability beyond endotoxemia models .

4. Structure-Activity Relationship

The biological activity of chitohexaose is influenced by its degree of N-acetylation and molecular weight. Studies have shown that modifications to these parameters can enhance or diminish its immunomodulatory effects. For instance, N-acetylated variants have exhibited improved bioactivity compared to their non-acetylated counterparts .

5. Conclusion

Chitohexaose 6-hydrochloride demonstrates significant promise as an anti-inflammatory and immunomodulatory agent. Its ability to activate macrophages while inhibiting harmful inflammatory responses positions it as a valuable candidate for further research and potential clinical applications. Ongoing studies will be crucial in elucidating the full scope of its biological activities and therapeutic potentials.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing Chitohexaose 6-hydrochloride in laboratory settings?

- Methodological Answer : Synthesis typically involves controlled acid hydrolysis of chitosan followed by fractional purification using size-exclusion chromatography. Characterization requires multi-modal validation:

- Nuclear Magnetic Resonance (NMR) : Confirm molecular structure and degree of deacetylation (e.g., H NMR in DO at 600 MHz) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column with UV detection at 210 nm .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., MALDI-TOF MS for exact mass determination) .

Q. How can researchers evaluate the stability of Chitohexaose 6-hydrochloride under varying experimental conditions?

- Methodological Answer : Stability studies should include:

- Thermal Stability : Incubate samples at 4°C, 25°C, and 37°C for 0–30 days; monitor degradation via HPLC .

- pH Stability : Test solubility and aggregation in buffers (pH 3–8) using dynamic light scattering (DLS) .

- Long-Term Storage : Lyophilize samples and assess rehydration efficacy by comparing pre- and post-storage bioactivity in cell-based assays .

Advanced Research Questions

Q. What experimental design strategies mitigate confounding factors when assessing Chitohexaose 6-hydrochloride’s bioactivity in complex biological systems?

- Methodological Answer :

- Control Groups : Include chitosan oligomers of varying degrees of polymerization (DP 4–8) to isolate DP6-specific effects .

- Dose-Response Curves : Use logarithmic dilution series (e.g., 1–100 μM) to identify non-linear effects in immune modulation assays .

- Matrix Effects : Pre-treat serum-containing media with heparin to neutralize charge interactions that may alter oligomer bioavailability .

Q. How should researchers address contradictory data on Chitohexaose 6-hydrochloride’s antimicrobial efficacy across different bacterial strains?

- Methodological Answer :

- Strain-Specific Analysis : Conduct minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models, noting differences in membrane charge and permeability .

- Mechanistic Studies : Use fluorescently labeled Chitohexaose 6-hydrochloride to track cellular uptake via confocal microscopy, correlating internalization efficiency with MIC data .

- Statistical Validation : Apply ANOVA with post-hoc Tukey tests to determine if observed differences are statistically significant (p < 0.05) .

Q. What advanced analytical techniques are recommended for elucidating Chitohexaose 6-hydrochloride’s interaction with mammalian cell receptors?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (K) between Chitohexaose 6-hydrochloride and Toll-like receptors (TLRs) .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to infer binding mechanisms .

- Table :

| Technique | Parameter Measured | Key Equipment |

|---|---|---|

| SPR | Binding affinity | Biacore T200 |

| ITC | Enthalpy change | MicroCal PEAQ |

| NMR | Structural dynamics | 800 MHz Bruker |

Q. How can researchers design experiments to explore synergistic effects between Chitohexaose 6-hydrochloride and conventional therapeutics?

- Methodological Answer :

- Combination Index (CI) : Use the Chou-Talalay method to classify synergism (CI < 1), additive effects (CI = 1), or antagonism (CI > 1) in cytotoxicity assays .

- Time-Kill Curves : Co-administer Chitohexaose 6-hydrochloride with antibiotics (e.g., ciprofloxacin) and monitor bacterial viability hourly for 24 hours .

- Transcriptomic Profiling : Perform RNA-seq on treated cells to identify pathways modulated by the combination therapy vs. monotherapy .

Guidelines for Data Reporting

- Reproducibility : Document experimental parameters (e.g., buffer composition, instrument calibration) in supplemental materials .

- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for animal welfare reporting .

- Data Contradictions : Explicitly discuss limitations (e.g., batch variability, model organism relevance) in the discussion section .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.